![molecular formula C7H6BrClO B041808 4-Bromo-2-chloroanisole CAS No. 50638-47-6](/img/structure/B41808.png)
4-Bromo-2-chloroanisole
Overview
Description
4-Bromo-2-chloroanisole is a chemical compound with the molecular formula C7H6BrClO . It has an average mass of 221.479 Da and a monoisotopic mass of 219.929047 Da . It is also known by other names such as 4-Bromo-2-chloro-1-methoxybenzene and 4-Bromo-2-chlorophenyl methyl ether .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
4-Bromo-2-chloroanisole has a density of 1.6±0.1 g/cm3, a boiling point of 242.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, and a molar volume of 141.6±3.0 cm3 . It also has a polar surface area of 9 Å2 and a polarizability of 18.0±0.5 10-24 cm3 .
Scientific Research Applications
Synthesis of Mono- and Dimethoxylated Polychlorinated Biphenyl Derivatives
This compound is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives . These derivatives are important for toxicological studies as they help understand the adverse health effects of polychlorinated biphenyls (PCBs), which are environmental pollutants .
RNA Extraction
4-Bromo-2-chloroanisole is sometimes used in RNA extraction to eliminate DNA contamination . It interacts with genomic DNA (gDNA) and through a separation phase, it will be located in the organic layer instead of the aqueous layer (upper layer) containing the RNA extract .
Synthesis of Aryl 1,3-Diketones
4-Bromoanisole is used in the synthesis of aryl 1,3-diketones . These diketones are important intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and organic materials .
Probing the Significance, Nature, and Energetics of Weak Hydrogen
The compound is used in research to understand the significance, nature, and energetics of weak hydrogen . This research is important in the field of molecular chemistry .
Material Science Research
4-Bromo-2-chloroanisole is used in material science research . Scientists use this compound to study its properties and potential applications in the development of new materials .
Chemical Synthesis
This compound is used in chemical synthesis . It serves as a building block in the synthesis of more complex chemical compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
The mode of action of 4-Bromo-2-chloro-1-methoxybenzene involves several chemical reactions. It can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can participate in free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways, depending on the specific targets of the compound within the cell .
Pharmacokinetics
Like many aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Given its potential interactions with various cellular targets, it could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2-chloro-1-methoxybenzene . For example, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure .
properties
IUPAC Name |
4-bromo-2-chloro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQNBOUYZLESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198680 | |
Record name | 4-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloroanisole | |
CAS RN |
50638-47-6 | |
Record name | 4-Bromo-2-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50638-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 4-Bromo-2-chloro-1-methoxybenzene?
A1: 4-Bromo-2-chloro-1-methoxybenzene, also known as 4-Bromo-2-chloroanisole, serves as a precursor in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) []. The molecule itself exhibits standard bond lengths and angles. Interestingly, the methoxy group deviates slightly from the plane of the benzene ring [].
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